molecular formula C8H13NO B13167833 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one

Cat. No.: B13167833
M. Wt: 139.19 g/mol
InChI Key: FUHFDTSCFODEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one is a unique organic compound characterized by its cyclopropyl and enone functional groups

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be achieved through several routes:

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-(1-Aminocyclopropyl)-3-methylbut-3-en-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and its diverse range of applications in various scientific fields.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-3-methylbut-3-en-2-one

InChI

InChI=1S/C8H13NO/c1-6(2)7(10)5-8(9)3-4-8/h1,3-5,9H2,2H3

InChI Key

FUHFDTSCFODEAH-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC1(CC1)N

Origin of Product

United States

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